3,5-Diisopropyl-2,6-dimethylbenzoic acid
Description
3,5-Diisopropyl-2,6-dimethylbenzoic acid is a substituted benzoic acid derivative characterized by two isopropyl groups at the 3- and 5-positions and methyl groups at the 2- and 6-positions on the aromatic ring. The bulky isopropyl and methyl substituents likely confer significant steric hindrance, influencing its physical properties (e.g., solubility, melting point) and chemical reactivity (e.g., acidity, catalytic utility). Such compounds are often employed in organic synthesis, pharmaceutical intermediates, or as ligands in asymmetric catalysis due to their tunable steric and electronic profiles .
Properties
CAS No. |
18354-27-3 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,6-dimethyl-3,5-di(propan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H22O2/c1-8(2)12-7-13(9(3)4)11(6)14(10(12)5)15(16)17/h7-9H,1-6H3,(H,16,17) |
InChI Key |
CKZVJRAHZOBJTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O |
Synonyms |
3,5-Diisopropyl-2,6-dimethylbenzoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison :
- The absence of isopropyl groups in 3,5-dimethylbenzoic acid reduces steric bulk, likely enhancing solubility in polar solvents compared to the target compound.
- Lower molecular weight and logP suggest differences in pharmacokinetic behavior, making 3,5-dimethylbenzoic acid more suitable for applications requiring moderate lipophilicity, such as pharmaceutical intermediates .
3,5-Dibromo-4-methylbenzoic Acid
Comparison :
- Bromine substituents increase molecular weight and density compared to alkyl-substituted analogs.
- The electron-withdrawing nature of bromine likely enhances acidity (lower pKa) relative to alkyl-substituted benzoic acids. This property makes brominated derivatives valuable in electrophilic substitution reactions .
Phosphorus Ligand with 3,5-Diisopropyl-2,6-dimethoxyphenyl Group
Comparison :
- The 3,5-diisopropyl groups in this ligand create steric bulk, a feature critical for enantioselective catalysis. Similarly, the target benzoic acid’s isopropyl groups may enable unique reactivity or coordination chemistry, though its carboxylic acid group differentiates its application scope .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Comparison :
- Unlike alkyl- or halogen-substituted benzoic acids, caffeic acid’s hydroxyl groups confer antioxidant activity. This highlights how functional group diversity drives divergent applications, even among carboxylic acid derivatives .
Data Tables
Table 1: Physical and Chemical Properties of Benzoic Acid Derivatives
*Hypothetical data based on structural analogy.
†Estimated using substituent contributions (isopropyl groups increase logP vs. methyl).
Table 2: Substituent Effects on Properties
| Substituent Type | Example Compound | Effect on Acidity | Effect on Solubility | Key Application Insight |
|---|---|---|---|---|
| Alkyl (methyl/isopropyl) | 3,5-Dimethylbenzoic acid | Decreases acidity | Reduces water solubility | Steric hindrance in synthesis |
| Halogen (bromine) | 3,5-Dibromo-4-methylbenzoic acid | Increases acidity | Enhances reactivity | Electrophilic substitution |
| Hydroxyl | Caffeic acid | Variable | Increases polarity | Bioactive/pharmaceutical uses |
Research Findings and Trends
- Steric Effects : Bulky substituents (e.g., isopropyl) in benzoic acids can hinder reactions requiring planar transition states but enhance stability in catalytic systems .
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) increases acidity, while alkyl groups (electron-donating) reduce it, impacting reactivity in esterification or salt formation .
- Toxicity Trends : Alkyl-substituted benzoic acids generally exhibit milder hazards compared to halogenated derivatives, aligning with 3,5-dimethylbenzoic acid’s irritant classification versus 3,5-dibromo-4-methylbenzoic acid’s corrosive hazards .
Preparation Methods
Starting Material: 2,6-Dimethylbenzoic Acid
The synthesis often begins with 2,6-dimethylbenzoic acid, a commercially available or synthetically accessible compound. A notable method involves the carboxylation of 2-bromo-1,3-dimethylbenzene via a Grignard reagent and subsequent reaction with carbon dioxide, yielding 2,6-dimethylbenzoic acid in 54% yield. This approach leverages the nucleophilic addition of the Grignard reagent to CO₂, followed by acidic workup to isolate the carboxylic acid.
Protective Group Strategies
To mitigate the deactivating effect of the carboxylic acid group during subsequent reactions, protection as a methyl ester is critical. Conversion to the methyl ester (e.g., using methanol and sulfuric acid) enhances the ring’s reactivity for electrophilic substitution. The ester group acts as a meta-director, facilitating functionalization at positions 3 and 5.
Introduction of Isopropyl Groups
Bromination at Meta Positions
Bromination of the methyl ester derivative under controlled conditions (e.g., using Br₂ in the presence of FeBr₃) introduces bromine atoms at positions 3 and 5. This step capitalizes on the ester’s meta-directing properties, ensuring regioselectivity. For example, bromination of 2,6-dimethylbenzoic acid methyl ester yields 3,5-dibromo-2,6-dimethylbenzoate with >90% selectivity.
Suzuki-Miyaura Coupling
The dibromo intermediate undergoes Suzuki-Miyaura coupling with isopropyl boronic acid to install the isopropyl groups. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent such as tetrahydrofuran (THF). Key parameters include:
Steric hindrance from the adjacent methyl groups at positions 2 and 6 necessitates optimized reaction conditions to ensure complete conversion.
Deprotection and Final Isolation
Ester Hydrolysis
The methyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide (30%) at 75°C for 4 hours. Adjusting the pH to ~6 with hydrochloric acid precipitates the product, which is filtered and washed to remove inorganic salts.
Recrystallization and Purification
Crude product is recrystallized from methanol or ethanol to achieve >98% purity. Slow cooling to 20–25°C and extended stirring (12 hours) enhance crystal formation. Vacuum drying yields the final compound as a white crystalline solid.
Alternative Synthetic Pathways
Friedel-Crafts Alkylation
While less common due to the deactivated aromatic ring, Friedel-Crafts alkylation using isopropyl chloride and AlCl₃ has been explored. Protecting the carboxylic acid as an ester improves reactivity, but carbocation rearrangements limit yields to ~40%.
Directed Ortho-Metalation
Employing a strong base (e.g., LDA) to deprotonate positions 3 and 5 of the methyl ester, followed by quenching with isopropyl electrophiles (e.g., isopropyl iodide), offers a regioselective route. This method avoids bromination but requires stringent anhydrous conditions.
Catalytic Systems and Reaction Optimization
Composite Catalysts
Cobalt-based catalysts (e.g., cobalt chloride) paired with quaternary ammonium salts (e.g., didecyl dimethyl ammonium bromide) enhance oxidative reactions, as demonstrated in the synthesis of 3,5-dimethylbenzoic acid. Similar systems could facilitate side-chain oxidations or stabilize intermediates during coupling reactions.
Solvent Effects
Polar aprotic solvents (e.g., acetone, THF) improve solubility and reaction kinetics, while non-polar solvents (e.g., toluene) minimize undesired side reactions in Friedel-Crafts alkylation.
Challenges and Mitigation Strategies
Steric Hindrance
The crowded benzene ring necessitates:
Regioselectivity
Meta-directing groups (esters, nitro) and kinetic control ensure functionalization at desired positions. Computational modeling aids in predicting substituent effects.
Scalability and Industrial Relevance
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high regioselectivity in the synthesis of 3,5-diisopropyl-2,6-dimethylbenzoic acid?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or acyl-protected intermediates to direct substituents to the 3,5-positions. For example, using tert-butyl or acetyl protecting groups on the benzoic acid core can enhance steric control during isopropyl group introduction . Post-synthetic deprotection (e.g., acidic hydrolysis) followed by methylation at the 2,6-positions via Ullmann coupling or nucleophilic substitution ensures regioselectivity. Purity optimization requires column chromatography with gradient elution (hexane/ethyl acetate) and confirmation via HPLC (>95% purity) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can resolve isopropyl (δ 1.2–1.4 ppm for methyl groups) and aromatic proton signals (δ 6.8–7.2 ppm). NOESY confirms spatial proximity of substituents .
- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) verify the functional group .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 264.2) and fragmentation patterns .
Q. How can researchers ensure high-purity standards for this compound in biological assays?
- Methodological Answer : Recrystallization in ethanol/water mixtures removes polar impurities. Quantitative NMR (qNMR) using certified reference materials (e.g., CRM4601-b for ¹H/¹⁹F calibration) ensures >98% purity . Residual solvent analysis via GC-MS (e.g., hexane, DMF) is critical for cytotoxicity studies .
Advanced Research Questions
Q. How do steric effects influence the reactivity of this compound in esterification or amidation reactions?
- Methodological Answer : The bulky isopropyl groups hinder nucleophilic attack at the carboxylic acid, requiring activation via DCC/DMAP or SOCl₂-mediated conversion to acyl chlorides. Kinetic studies (e.g., in situ IR monitoring) reveal slower reaction rates compared to less hindered analogs. Computational modeling (DFT) predicts transition-state geometries, identifying steric clashes as the rate-limiting factor .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions often arise from assay conditions. Standardized protocols include:
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to differentiate bacteriostatic (MIC) vs. cytotoxic (LD50) thresholds .
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to distinguish membrane disruption (cytotoxicity) from target-specific inhibition .
- Metabolomic Profiling : LC-MS/MS identifies off-target effects on host cells, clarifying mechanisms .
Q. How can computational modeling predict the compound’s interaction with enzyme active sites (e.g., cyclooxygenase or β-lactamase)?
- Methodological Answer :
- Docking Simulations (AutoDock Vina) : Align the compound’s carboxylate group with catalytic residues (e.g., Tyr385 in COX-1). Score binding poses using AMBER force fields .
- MD Simulations (GROMACS) : Track stability over 100 ns trajectories; analyze hydrogen bonding (e.g., with Ser130 in β-lactamase) and hydrophobic packing with isopropyl groups .
- Free Energy Perturbation : Calculate ΔΔG for mutations (e.g., active-site alanine scanning) to validate key interactions .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Co-crystallization with small molecules (e.g., 1,4-diazabicyclo[2.2.2]octane) improves lattice packing. Slow vapor diffusion (ether into DCM solution) at 4°C yields monoclinic crystals (space group P2₁/c). High-intensity synchrotron radiation (λ = 0.7 Å) resolves disorder in isopropyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
